

Preamble: A Note on Data Scarcity and a Precautionary Approach

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,1,2,3,3-Pentachloropropane**

Cat. No.: **B075905**

[Get Quote](#)

1,1,2,3,3-Pentachloropropane (CAS No. 15104-61-7) is a halogenated hydrocarbon for which comprehensive toxicological data is not readily available in public literature. Safety Data Sheets (SDS) provide foundational safety information, but often lack the in-depth mechanistic and chronic toxicity data required by a scientific audience. This guide synthesizes the available information and, where necessary, draws logical, field-proven insights from structurally related and well-studied chlorinated propanes, such as 1,2,3-trichloropropane. This approach is grounded in the precautionary principle, which dictates that where a potential for harm exists in the absence of complete data, a conservative and protective stance must be adopted. All extrapolations from related compounds will be explicitly noted.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the bedrock of its safe handling. These characteristics influence its behavior in the laboratory, its potential for environmental dispersion, and its interaction with biological systems.

Property	Value	Source
CAS Number	15104-61-7	[1]
Molecular Formula	C ₃ H ₃ Cl ₅	[1]
Molecular Weight	216.32 g/mol	[2]
Physical State	Liquid	[1]
Boiling Point	198 °C	[1]
Melting Point	-10 °C	[1]
Density	1.589 g/cm ³ (at 25°C)	[2]
Vapor Pressure	0.351 mmHg (at 25°C)	[2]
Refractive Index	1.5124 (at 20°C)	[1]

Section 2: Hazard Analysis and GHS Classification

1,1,2,3,3-Pentachloropropane is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary routes of occupational exposure are inhalation of vapors and dermal contact.

Hazard Class	GHS Category	Hazard Statement
Acute Toxicity, Oral	Category 3	H301: Toxic if swallowed
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Acute	Category 2	H401: Toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic	Category 2	H411: Toxic to aquatic life with long lasting effects

Source:[1]

Expert Insight: The classification "Acute Toxicity, Oral, Category 3" is significant. The Acute Toxicity Estimate (ATE) for oral exposure is 100 mg/kg body weight[1]. This places the compound in a high-toxicity bracket, necessitating stringent controls to prevent ingestion, which could occur via contaminated hands. The skin and respiratory irritation classifications underscore the need for handling this chemical within a certified chemical fume hood and with appropriate personal protective equipment at all times.

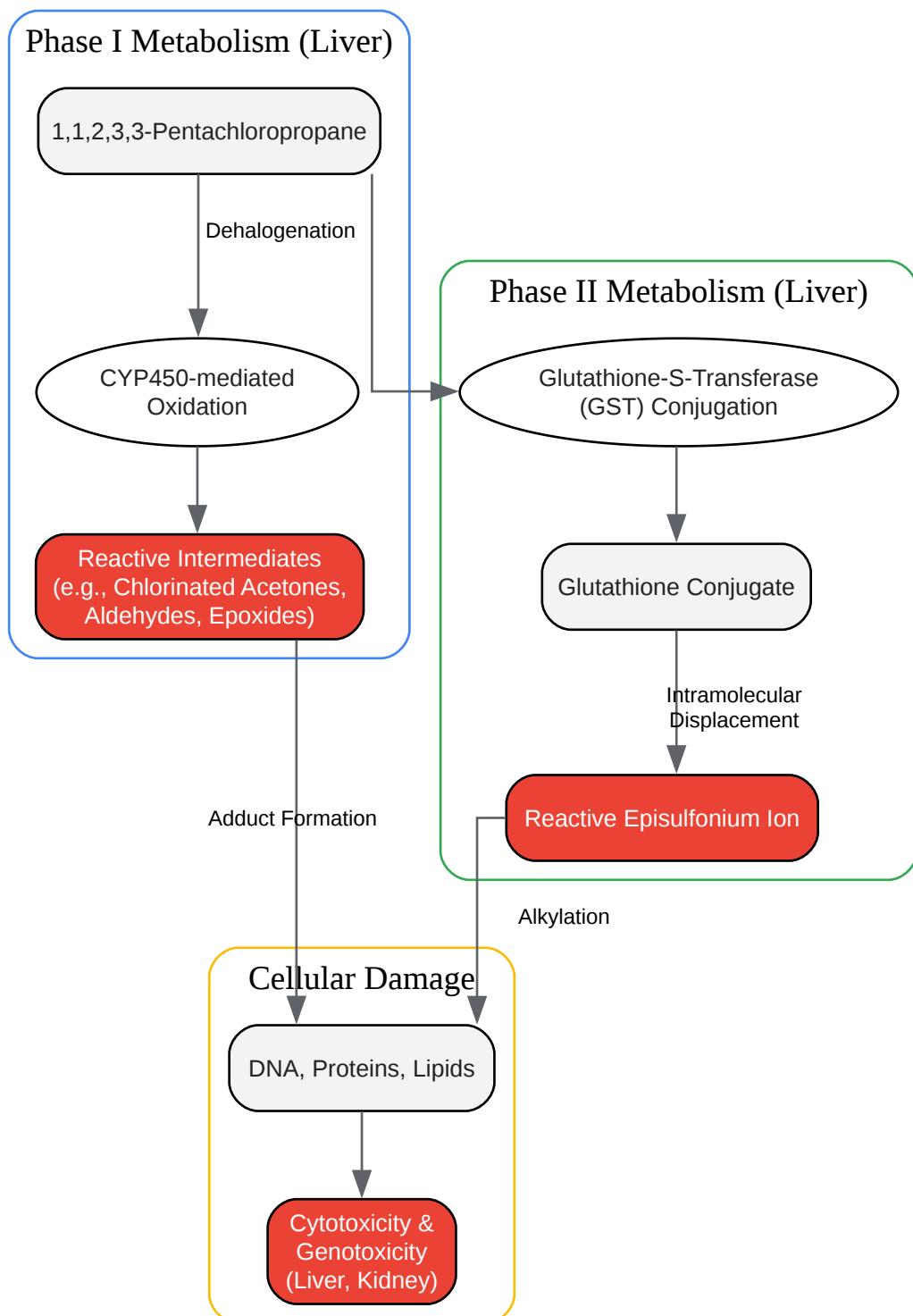
Section 3: Toxicological Profile and Mechanistic Insights

Direct toxicological studies on **1,1,2,3,3-pentachloropropane** are limited. Therefore, it is scientifically prudent to consider the toxicology of closely related, well-studied analogues like 1,2,3-trichloropropane (TCP).

Target Organ Toxicity

- Liver and Kidneys: Studies on the isomeric 1,1,2,2,3-pentachloropropane and other chlorinated propanes consistently identify the liver and kidneys as primary target organs. Inhalation exposure to 5 ppm of 1,1,2,2,3-pentachloropropane for 13 weeks caused

degenerative changes in the liver and kidneys of rats[3]. It is highly probable that **1,1,2,3,3-pentachloropropane** exhibits similar hepatotoxic and nephrotoxic effects. The mechanism likely involves metabolic activation to reactive intermediates within these organs[4].


- Respiratory System: As indicated by its GHS classification, the compound is an irritant to the respiratory tract[1]. Acute inhalation may lead to inflammation and discomfort.
- Central Nervous System (CNS): Chlorinated hydrocarbons as a class are known neurotoxins that can interfere with nerve impulse transmission, leading to CNS depression[5].

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

- Carcinogenicity: The Safety Data Sheet for **1,1,2,3,3-pentachloropropane** states it is "Not classified" as a carcinogen[1]. This should not be interpreted as proof of non-carcinogenicity. It typically indicates a lack of specific data. The structural analogue 1,2,3-trichloropropane is listed as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program[6][7]. It is a potent, multi-site carcinogen in animal studies, inducing tumors in the oral mucosa, forestomach, liver, kidneys, and mammary glands[8][9]. Given these findings, it is imperative to handle **1,1,2,3,3-pentachloropropane** as a suspected carcinogen.
- Mutagenicity: Data is lacking for this specific compound. However, 1,2,3-trichloropropane and its metabolites have demonstrated genotoxic effects in vitro[7].
- Reproductive Toxicity: The SDS states "Not classified"[1]. Studies on related compounds have shown some potential for reproductive effects at high doses, but the evidence is not conclusive[3].

Postulated Mechanism of Toxicity

The toxicity of many chlorinated alkanes is not caused by the parent compound itself, but by its metabolic products. Based on studies of 1,2,3-trichloropropane, a plausible metabolic pathway for **1,1,2,3,3-pentachloropropane** involves two primary routes: cytochrome P450 (CYP450) oxidation and glutathione (GSH) conjugation[4]. Both pathways can generate highly reactive electrophilic intermediates that can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.

[Click to download full resolution via product page](#)

Caption: Postulated metabolic activation pathway for **1,1,2,3,3-Pentachloropropane**.

Section 4: Occupational Safety and Exposure Control

There are no established Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, for **1,1,2,3,3-pentachloropropane**[\[10\]](#)[\[11\]](#). In the absence of specific limits, all work must be engineered to keep exposure to the absolute minimum.

Engineering Controls

The primary engineering control is the mandatory use of a properly functioning chemical fume hood for all procedures involving this compound[\[12\]](#)[\[13\]](#). The fume hood sash should be kept as low as possible. All containers must be sealed when not in use to prevent the release of fugitive vapors[\[1\]](#).

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

PPE Type	Specification and Rationale
Hand Protection	Double-gloving is recommended. Use a robust glove material such as Viton® or neoprene as the outer glove. A disposable nitrile glove can be worn as an inner layer[13]. Causality: Halogenated solvents can penetrate standard nitrile or latex gloves quickly. Neoprene offers better resistance. Double gloving provides protection in case the outer glove is breached.
Eye/Face Protection	ANSI Z87.1-compliant chemical splash goggles are mandatory. A full-face shield must be worn over the goggles when there is a risk of splashes or energetic reactions[14]. Causality: The compound is a serious eye irritant, and splashes can cause significant damage.
Skin/Body Protection	A flame-resistant laboratory coat, fully buttoned, is required. Wear long pants and fully enclosed, chemical-resistant shoes[15]. Causality: Prevents accidental skin contact from drips or small spills.
Respiratory Protection	Not required if work is conducted within a certified chemical fume hood. For emergency situations or spill cleanup outside of a hood, a NIOSH-approved respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) is necessary[14].

Section 5: Standard Operating Protocol for Safe Handling

This protocol provides a self-validating system for the safe laboratory use of **1,1,2,3,3-pentachloropropane**.

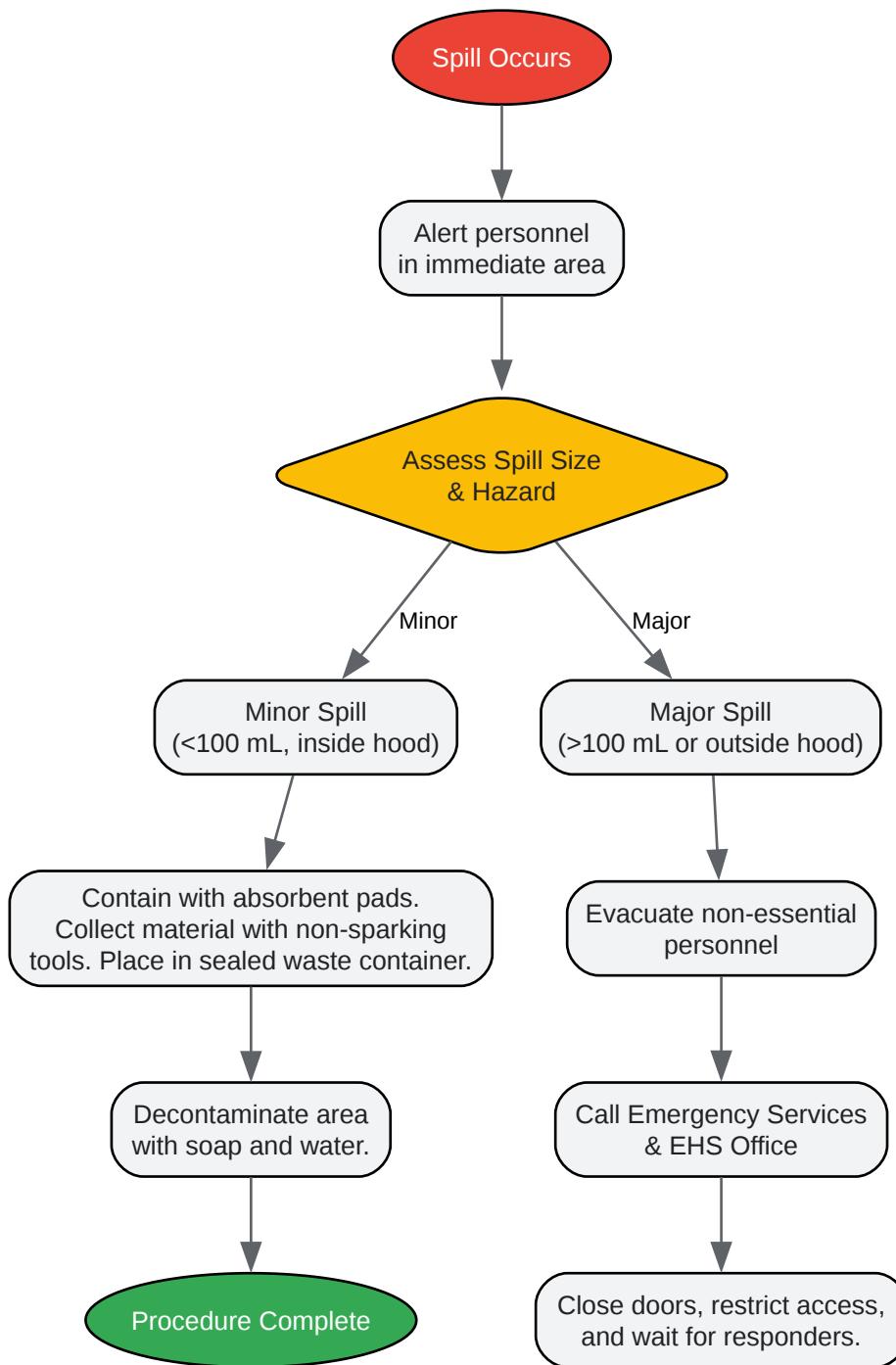
Step 1: Pre-Operational Review 1.1. Confirm you have read and understood this guide and the manufacturer's SDS. 1.2. Locate and verify the functionality of the nearest emergency shower, eyewash station, and fire extinguisher. 1.3. Prepare a designated hazardous waste container specifically for "Halogenated Organic Waste"[\[12\]](#). 1.4. Ensure all necessary PPE is available and in good condition.

Step 2: Work Area Preparation 2.1. Perform all work in a chemical fume hood. 2.2. Cover the work surface with absorbent, disposable bench paper. 2.3. Place all necessary equipment (glassware, reagents, waste container) inside the fume hood before starting.

Step 3: Handling and Use 3.1. Don all required PPE (lab coat, goggles, double gloves). 3.2. Carefully measure and dispense the required amount of the chemical, keeping containers closed as much as possible. 3.3. Conduct the experiment, keeping the fume hood sash at the lowest practical height.

Step 4: Post-Operational Cleanup 4.1. All waste, including rinsate from cleaning glassware and contaminated consumables (e.g., pipette tips, bench paper), must be disposed of in the designated "Halogenated Organic Waste" container[\[14\]](#). 4.2. Decontaminate reusable glassware within the fume hood by rinsing with a minimal amount of a suitable solvent (e.g., acetone). Collect all rinsate as hazardous waste. 4.3. Wipe down the work surface within the fume hood. 4.4. Remove outer gloves and dispose of them as hazardous waste. Remove inner gloves and wash hands thoroughly with soap and water.

Section 6: Emergency Procedures


Rapid and correct response to an emergency is critical.

Exposure Response

- Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention[\[1\]](#).
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention[\[1\]](#)[\[2\]](#).

- Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
- Ingestion:DO NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

Spill Response Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. synquestlabs.com [synquestlabs.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Evaluation of the subchronic and reproductive effects of a series of chlorinated propanes in the rat. II. Toxicity of 1,2,2,3-tetrachloropropane and 1,1,2,2,3-pentachloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. 1,2,3-Trichloropropane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. HEALTH EFFECTS - Toxicological Profile for 1,2,3-Trichloropropane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 1,2,3-Trichloropropane: a multisite carcinogen in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 1,2,3-TRICHLOROPROPANE | Occupational Safety and Health Administration [osha.gov]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Preamble: A Note on Data Scarcity and a Precautionary Approach]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075905#health-and-safety-information-for-1-1-2-3-3-pentachloropropane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com